Cas no 2138354-67-1 (3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride)

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a 4-nitrophenoxy propyl backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective modifications, particularly in covalent inhibitor development and activity-based protein profiling (ABPP). The nitrophenoxy moiety enhances its utility as a leaving group in nucleophilic substitution reactions. This compound is particularly advantageous for its stability under standard conditions and its compatibility with diverse reaction environments. Its structural features make it suitable for applications in bioconjugation, enzyme inhibition studies, and the design of targeted covalent therapeutics.
3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride structure
2138354-67-1 structure
Product name:3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride
CAS No:2138354-67-1
MF:C9H10FNO5S
Molecular Weight:263.24280500412
CID:6473118
PubChem ID:165453437

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2138354-67-1
    • 3-(4-nitrophenoxy)propane-1-sulfonyl fluoride
    • EN300-728471
    • 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride
    • インチ: 1S/C9H10FNO5S/c10-17(14,15)7-1-6-16-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
    • InChIKey: ILXMNTVTVCNUDM-UHFFFAOYSA-N
    • SMILES: S(CCCOC1C=CC(=CC=1)[N+](=O)[O-])(=O)(=O)F

計算された属性

  • 精确分子量: 263.02637176g/mol
  • 同位素质量: 263.02637176g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 339
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 97.6Ų

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-728471-1.0g
3-(4-nitrophenoxy)propane-1-sulfonyl fluoride
2138354-67-1
1g
$0.0 2023-06-06

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride 関連文献

3-(4-Nitrophenoxy)propane-1-sulfonyl fluorideに関する追加情報

Introduction to 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride (CAS No. 2138354-67-1)

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride (CAS No. 2138354-67-1) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a nitrophenyl ether moiety and a sulfonyl fluoride functional group. These properties make it an attractive candidate for various synthetic transformations and as a building block in the development of novel materials and pharmaceuticals.

The chemical structure of 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride is defined by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further linked to a propyl chain through an ether linkage. The terminal sulfonyl fluoride group (-SO2F) imparts unique reactivity and functional versatility to the molecule. The combination of these functionalities allows for a wide range of chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions.

In recent years, there has been growing interest in the use of 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride in the synthesis of advanced materials and pharmaceutical intermediates. For instance, the nitrophenyl ether moiety can be reduced to an aniline derivative, which is a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Additionally, the sulfonyl fluoride group can undergo nucleophilic substitution reactions to form sulfonamides, which are important in the development of new drugs with diverse therapeutic applications.

The reactivity of 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride has been extensively studied in both academic and industrial settings. One notable application is its use as a reagent in the synthesis of sulfonamide derivatives. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The ability to selectively introduce sulfonamide functionalities using 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride has opened new avenues for the design and synthesis of potent therapeutic agents.

Beyond its applications in pharmaceutical research, 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride has also found utility in materials science. The compound can be used as a building block for the synthesis of functional polymers with tailored properties. For example, polymers containing sulfonamide groups derived from 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride have been shown to exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance applications such as coatings, adhesives, and composites.

The synthesis of 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride typically involves several steps. The first step involves the preparation of 4-nitrophenol, which is then reacted with 1-chloro-3-fluoropropanesulfonyl fluoride under appropriate conditions to form the desired product. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for the production of this compound.

In terms of safety and handling, it is important to note that 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride should be handled with care due to its reactivity and potential hazards associated with its functional groups. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.

The future prospects for 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride are promising. Ongoing research is focused on exploring new synthetic routes and applications for this versatile compound. For example, recent studies have investigated its potential use in the development of novel catalysts and sensors. The unique combination of functionalities in 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride makes it an ideal candidate for these advanced applications.

In conclusion, 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride (CAS No. 2138354-67-1) is a multifunctional compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity profile make it an invaluable tool for researchers working on the development of new materials and pharmaceuticals. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.